
Z-Ala-ala-pna
Übersicht
Beschreibung
Z-Ala-ala-pna: is a synthetic peptide substrate commonly used in biochemical assays to measure the activity of proteolytic enzymes, particularly those that cleave peptide bonds. The compound consists of a peptide sequence with a para-nitroaniline (pNA) group attached, which serves as a chromogenic indicator. When the peptide bond is cleaved by an enzyme, the pNA group is released, producing a measurable color change. This property makes this compound a valuable tool in enzymology and various biochemical research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Z-Ala-ala-pna typically involves solid-phase peptide synthesis (SPPS) techniques. The process begins with the attachment of the first amino acid, alanine, to a solid resin support. Subsequent amino acids are added sequentially using protected amino acid derivatives to prevent unwanted side reactions. The peptide chain is elongated by coupling reactions, often facilitated by coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the peptide sequence is complete, the pNA group is introduced through a coupling reaction with para-nitroaniline. The final product is then cleaved from the resin and purified.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are commonly used to streamline the process and ensure consistency. The use of high-performance liquid chromatography (HPLC) is essential for the purification of the final product to achieve the desired purity levels required for research applications.
Analyse Chemischer Reaktionen
Types of Reactions: Z-Ala-ala-pna primarily undergoes hydrolysis reactions catalyzed by proteolytic enzymes. These enzymes cleave the peptide bond between the alanine residues, releasing the pNA group. The hydrolysis reaction can be monitored spectrophotometrically by measuring the increase in absorbance at a specific wavelength corresponding to the pNA chromophore.
Common Reagents and Conditions: The hydrolysis of this compound is typically carried out in buffered aqueous solutions at physiological pH (around pH 7.4). Common buffers include phosphate-buffered saline (PBS) or Tris-HCl. The reaction conditions may vary depending on the specific enzyme being studied, but it generally requires the presence of divalent metal ions such as calcium or magnesium to maintain enzyme activity.
Major Products Formed: The primary product of the hydrolysis reaction is free para-nitroaniline (pNA), which can be quantitatively measured. The release of pNA serves as an indicator of enzyme activity, allowing researchers to determine the kinetic parameters of the enzyme under study.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, Z-Ala-ala-pna is used to study the catalytic mechanisms of proteolytic enzymes. By analyzing the rate of hydrolysis, researchers can gain insights into enzyme kinetics, substrate specificity, and the effects of inhibitors or activators on enzyme activity.
Biology: In biological research, this compound is employed to investigate the role of proteolytic enzymes in various physiological processes. For example, it can be used to study the activity of digestive enzymes, proteases involved in cell signaling, and enzymes implicated in disease states such as cancer or neurodegenerative disorders.
Medicine: In medical research, this compound is utilized to screen for potential therapeutic inhibitors of proteolytic enzymes. By identifying compounds that effectively inhibit enzyme activity, researchers can develop new drugs for the treatment of diseases where proteolysis plays a critical role.
Industry: In the industrial sector, this compound is used in quality control assays to monitor the activity of proteolytic enzymes in various products, such as detergents, food processing enzymes, and pharmaceuticals. Its use ensures that enzyme preparations meet the required standards for activity and efficacy.
Wirkmechanismus
The mechanism of action of Z-Ala-ala-pna involves the enzymatic cleavage of the peptide bond between the alanine residues. Proteolytic enzymes recognize the peptide substrate and catalyze the hydrolysis reaction, resulting in the release of the pNA group. The molecular targets of this compound are the active sites of proteolytic enzymes, where the catalytic residues facilitate the cleavage of the peptide bond. The pathways involved in this process include the formation of a tetrahedral intermediate and the subsequent breakdown of this intermediate to release the products.
Vergleich Mit ähnlichen Verbindungen
Z-Gly-Gly-pNA: Another peptide substrate used to measure protease activity, but with glycine residues instead of alanine.
Suc-Ala-Ala-Pro-Phe-pNA: A substrate used to study the activity of chymotrypsin-like proteases, with a more complex peptide sequence.
Boc-Ala-Ala-pNA: A similar compound with a different protecting group (Boc) used in peptide synthesis.
Uniqueness: Z-Ala-ala-pna is unique due to its specific peptide sequence and the presence of the pNA chromophore, which provides a convenient and sensitive method for detecting proteolytic activity. Its simplicity and ease of use make it a preferred choice for many enzymatic assays, particularly those involving serine proteases and other related enzymes.
Eigenschaften
IUPAC Name |
benzyl N-[(2S)-1-[[(2S)-1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O6/c1-13(19(26)23-16-8-10-17(11-9-16)24(28)29)21-18(25)14(2)22-20(27)30-12-15-6-4-3-5-7-15/h3-11,13-14H,12H2,1-2H3,(H,21,25)(H,22,27)(H,23,26)/t13-,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUBKJDFIMPSKNT-KBPBESRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(C)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](C)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10428630 | |
| Record name | AC1OLRRE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10428630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61043-58-1 | |
| Record name | AC1OLRRE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10428630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


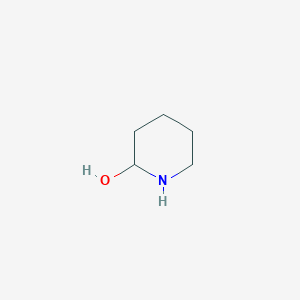
![7-nitro-1H-benzo[d][1,2,3]triazole-5-carboxylic acid](/img/structure/B1352358.png)
![N-Methyl-N-[(1-methyl-1H-imidazol-5-yl)methyl]amine](/img/structure/B1352360.png)
![[2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanol](/img/structure/B1352362.png)
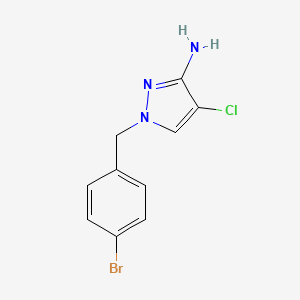
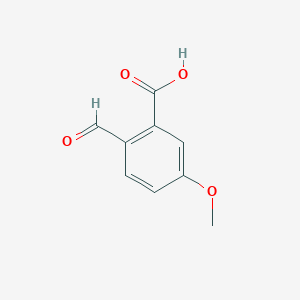
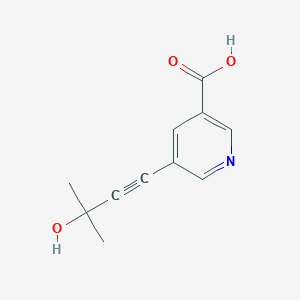
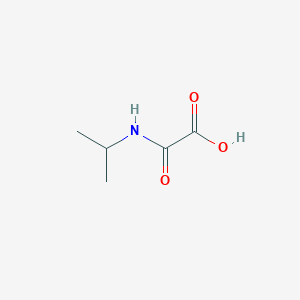
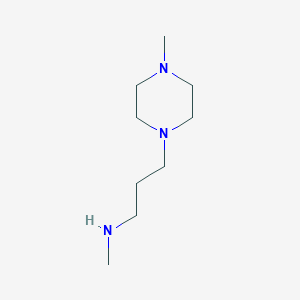

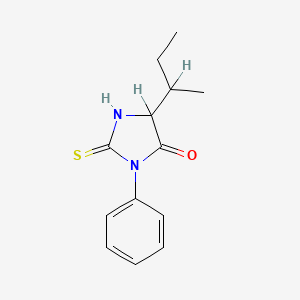


![4,5,6,7-Tetrahydrothieno[3,2-c]pyridine](/img/structure/B1352387.png)
